molecular formula C22H23ClN2OS B2914661 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 450349-34-5

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No. B2914661
CAS RN: 450349-34-5
M. Wt: 398.95
InChI Key: JUOXUDJRVIPVPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone, also known as CBR-5884, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. This compound has been shown to have promising effects in scientific research, particularly in the areas of cancer and inflammation.

Mechanism of Action

The mechanism of action of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone involves the inhibition of the protein kinase CK2. This enzyme is involved in various cellular processes, including cell proliferation and survival. By inhibiting CK2, this compound can induce apoptosis in cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound can induce apoptosis, inhibit cell proliferation, and reduce the expression of anti-apoptotic proteins. Additionally, this compound has been found to reduce the production of pro-inflammatory cytokines in immune cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone in lab experiments is its specificity for CK2 inhibition. This compound does not inhibit other kinases, which can reduce the likelihood of off-target effects. However, one limitation of using this compound is its relatively low potency compared to other CK2 inhibitors. This can make it more difficult to achieve the desired effects in lab experiments.

Future Directions

There are several future directions for the study of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone. One potential application is in combination therapy for cancer treatment. This compound has been shown to enhance the effects of other chemotherapeutic agents, such as cisplatin and doxorubicin. Additionally, further research is needed to determine the potential of this compound in other diseases, such as neurodegenerative disorders and autoimmune diseases. Finally, the development of more potent and selective CK2 inhibitors could improve the efficacy of this class of compounds in scientific research and potential therapeutic applications.

Synthesis Methods

The synthesis of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone involves several steps, including the reaction of 4-chlorobenzyl chloride with 3-indolylthiol to form 1-(4-chlorobenzyl)-1H-indol-3-ylthiol. This intermediate is then reacted with piperidine and ethyl chloroacetate to form this compound. The compound is then purified using column chromatography to obtain the final product.

Scientific Research Applications

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-1-(piperidin-1-yl)ethanone has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been studied for its anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2OS/c23-18-10-8-17(9-11-18)14-25-15-21(19-6-2-3-7-20(19)25)27-16-22(26)24-12-4-1-5-13-24/h2-3,6-11,15H,1,4-5,12-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOXUDJRVIPVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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